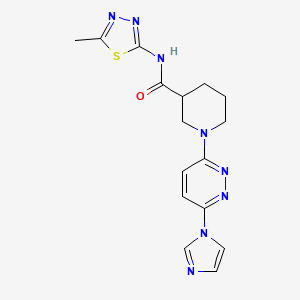

1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide

Description

Properties

IUPAC Name |

1-(6-imidazol-1-ylpyridazin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N8OS/c1-11-19-22-16(26-11)18-15(25)12-3-2-7-23(9-12)13-4-5-14(21-20-13)24-8-6-17-10-24/h4-6,8,10,12H,2-3,7,9H2,1H3,(H,18,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMTVWNLLGMPOQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound consists of multiple heterocycles, specifically imidazole, pyridazine, thiadiazole, and piperidine. Its complex structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like diabetes and hypertension.

- Receptor Modulation : It can bind to receptors in the central nervous system or other tissues, potentially influencing neurotransmitter systems or hormonal responses.

Biological Activity Overview

The following table summarizes key biological activities associated with the compound:

1. Antiviral Activity

Research indicates that derivatives of this compound have shown significant antiviral efficacy. For instance, certain analogs were found to reduce viral load in cell cultures effectively. A study reported that specific modifications to the structure enhanced activity against herpes simplex virus (HSV) by up to 69% compared to standard treatments like ribavirin .

2. Antidiabetic Potential

In a study assessing various piperidine derivatives, this compound exhibited an IC50 value significantly lower than standard antidiabetic drugs. This suggests a strong potential for further development as a therapeutic agent for diabetes management .

3. Antimicrobial Properties

The compound has demonstrated notable antimicrobial activity against Escherichia coli and Candida albicans. The minimum inhibitory concentration (MIC) values were reported at 6.25 μg/mL for E. coli, indicating effective bacterial growth inhibition .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of imidazole and thiadiazole exhibit significant antibacterial activity. For instance, compounds similar to the target compound have shown effectiveness against Helicobacter pylori, a bacterium associated with gastric ulcers. Studies demonstrated that certain hybrids containing imidazole and thiadiazole moieties were capable of inhibiting the growth of both metronidazole-sensitive and resistant strains of H. pylori .

Anticancer Activity

The structural components of the compound suggest potential anticancer properties. Compounds containing imidazole and pyridazine rings have been investigated for their ability to inhibit tumor cell proliferation. A study highlighted that specific derivatives could induce apoptosis in cancer cells, making them candidates for further development in cancer therapeutics .

Neurological Disorders

Compounds with similar structural features have been studied for their effects on neurological conditions such as Alzheimer's disease and schizophrenia. The modulation of histamine receptors by these compounds suggests potential benefits in treating cognitive deficits associated with these disorders .

Anti-inflammatory Effects

The anti-inflammatory properties of imidazole derivatives have been documented in various studies. Compounds like the one may inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation processes. This inhibition could lead to applications in treating inflammatory diseases such as arthritis .

Case Studies

Chemical Reactions Analysis

5-Methyl-1,3,4-thiadiazol-2-amine

-

Formation of thiadiazole core : Cyclization of thiosemicarbazides (e.g., R-CS-NH-NH₂ ) with dehydrating agents like POCl₃ or H₂SO₄ yields 1,3,4-thiadiazoles . For the 5-methyl derivative, acetylhydrazine or methyl-substituted precursors are typically used.

-

Example : Reaction of thioacetamide with hydrazine hydrate forms the 5-methyl-1,3,4-thiadiazol-2-amine scaffold .

Piperidine-3-carboxylic acid derivatives

-

Reductive amination : Piperidine-3-carboxylic acid esters can be synthesized via reduction of pyridine derivatives (e.g., nicotinic acid esters) using catalytic hydrogenation .

-

Functionalization : The carboxylic acid is activated (e.g., via acid chloride formation using SOCl₂) for subsequent coupling reactions .

6-(1H-Imidazol-1-yl)pyridazin-3-yl moiety

-

Nucleophilic aromatic substitution : A halogenated pyridazine (e.g., 3-chloro-6-iodopyridazine) reacts with imidazole under basic conditions (e.g., K₂CO₃ in DMF) to install the imidazole group .

-

Cross-coupling : Suzuki-Miyaura coupling could link imidazole-boronic acids to bromopyridazines .

Carboxamide bond formation

-

Coupling reaction : The activated piperidine-3-carboxylic acid (e.g., acid chloride or mixed anhydride) reacts with 5-methyl-1,3,4-thiadiazol-2-amine under inert conditions .

-

Reagents : EDCl/HOBt or DCC/DMAP in anhydrous solvents (e.g., DCM or THF) facilitate the amidation .

Example Reaction :

Pyridazine-imidazole-piperidine linkage

-

Mitsunobu reaction : The imidazole-substituted pyridazine is coupled to the piperidine nitrogen using DEAD/PPh₃ .

-

Buchwald-Hartwig amination : A palladium-catalyzed C–N coupling attaches the pyridazine-imidazole fragment to the piperidine ring .

Key Reaction Data

Post-Synthetic Modifications and Reactivity

-

Hydrolysis of carboxamide : Treatment with HCl/NaOH converts the amide to carboxylic acid .

-

Imidazole coordination : The imidazole nitrogen can act as a ligand for metal complexes (e.g., Zn²⁺ or Cu²⁺) .

-

Thiadiazole electrophilic substitution : Nitration or halogenation at the 5-methyl position is feasible under acidic conditions .

Stability and Degradation

-

Thermal stability : The compound is stable below 200°C (TGA data inferred from similar thiadiazoles) .

-

Photodegradation : UV exposure may cleave the pyridazine-imidazole bond, requiring storage in amber vials .

Mechanistic Insights

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

- Methodological Answer: Optimization involves solvent selection, catalyst/base ratios, and reaction monitoring. For example:

- Use polar aprotic solvents like N,N-dimethylformamide (DMF) to enhance solubility of intermediates .

- Employ K₂CO₃ (1.2 mmol) as a base to facilitate nucleophilic substitution or coupling reactions, as demonstrated in analogous heterocyclic syntheses .

- Monitor reaction progress via thin-layer chromatography (TLC) and purify crude products using column chromatography followed by recrystallization.

- Achieve >95% purity via preparative HPLC with acetonitrile/water gradients, as validated in similar compounds .

Q. What spectroscopic and chromatographic methods are recommended for structural characterization?

- Methodological Answer: A multi-technique approach ensures accuracy:

- ¹H/¹³C NMR : Assign proton environments (e.g., imidazole δ ~7.5–8.5 ppm, thiadiazole δ ~2.2–2.3 ppm) and confirm piperidine ring conformation .

- LCMS/ESIMS : Verify molecular weight (e.g., ESIMS m/z 392.2 for analogous compounds) and detect impurities .

- Elemental Analysis (CHN) : Validate empirical formulas with <0.4% deviation .

Advanced Research Questions

Q. How can discrepancies in biological activity data across studies be systematically addressed?

- Methodological Answer: Discrepancies often arise from experimental variables. To resolve:

- Standardize Assay Conditions : Use consistent cell lines (e.g., HCT-116 for anticancer studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Validate Target Engagement : Employ isothermal titration calorimetry (ITC) to measure binding affinity to targets like kinases or receptors, reducing false positives .

- Meta-Analysis : Pool data from multiple studies and apply multivariate regression to identify confounding factors (e.g., substituent electronic effects on thiadiazole bioactivity) .

Q. What computational strategies predict the compound’s reactivity in novel reaction pathways?

- Methodological Answer: Integrate computational and experimental workflows:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states for reactions like Suzuki-Miyaura cross-coupling at the pyridazine ring .

- Reaction Path Sampling : Apply artificial intelligence (AI)-driven algorithms to explore feasible pathways, as implemented by ICReDD for reaction design .

- Machine Learning (ML) : Train models on datasets of analogous imidazole-thiadiazole hybrids to predict regioselectivity in alkylation or acylation reactions .

Q. How can structure-activity relationships (SAR) be elucidated for this compound’s derivatives?

- Methodological Answer: SAR studies require systematic structural modifications:

- Core Modifications : Synthesize analogs with varied substituents on the imidazole (e.g., methyl vs. trifluoromethyl) and assess impact on enzyme inhibition potency .

- Pharmacophore Mapping : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the thiadiazole sulfur) .

- Free-Wilson Analysis : Quantify contributions of individual moieties to biological activity using multivariate statistical models .

Handling Data Contradictions

Q. How should conflicting solubility or stability data be reconciled?

- Methodological Answer: Address inconsistencies via controlled experiments:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.